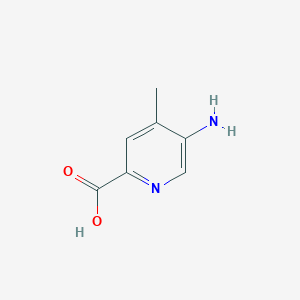

5-Amino-4-methylpyridine-2-carboxylic acid

Description

Significance in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in medicinal chemistry due to their prevalence in natural products and synthetic drugs. globalresearchonline.netdntb.gov.uaresearchgate.net Aminopyridine carboxylic acids, such as 5-Amino-4-methylpyridine-2-carboxylic acid, serve as versatile building blocks for the construction of a wide range of heterocyclic systems. The presence of multiple reaction sites allows for various chemical modifications, enabling the synthesis of diverse molecular libraries for biological screening.

The amino group can act as a nucleophile or be transformed into other functional groups, while the carboxylic acid moiety can participate in amide bond formation or esterification. The pyridine (B92270) ring itself can undergo various substitution reactions. This chemical versatility makes compounds like this compound valuable starting materials for the synthesis of novel therapeutic agents.

Overview of Research Trajectories

While specific research exclusively focused on this compound is limited in publicly available literature, the research trajectories of structurally similar aminopyridine derivatives provide insights into its potential areas of investigation. The primary research direction for this class of compounds appears to be in the field of drug discovery, particularly in the development of enzyme inhibitors.

Research on related aminomethyl-pyridines has shown their potential as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. nih.gov In these studies, the free carboxylic acid precursors of the active aminomethyl-pyridine amides also demonstrated inhibitory activity. nih.gov This suggests a plausible research avenue for this compound and its derivatives as potential modulators of enzyme activity.

Furthermore, other substituted aminopyridine derivatives have been investigated for a range of pharmacological activities, including anticonvulsant, antihistaminic, and sympathetic blocking actions. nih.gov For instance, analogs of 2-amino-4-methylpyridine (B118599) have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases. nih.gov These studies highlight the broad therapeutic potential of the aminopyridine scaffold and suggest that this compound could serve as a key intermediate for the synthesis of novel drug candidates.

The general interest in pyridine derivatives for their diverse biological applications, including antimicrobial, anticancer, and antidiabetic properties, further supports the potential for future research into this compound. globalresearchonline.net The synthesis of various pyridine derivatives and their evaluation for different biological activities remains an active area of academic and industrial research.

Properties

IUPAC Name |

5-amino-4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-6(7(10)11)9-3-5(4)8/h2-3H,8H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCFQYVNGWMBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 5 Amino 4 Methylpyridine 2 Carboxylic Acid

Established Synthetic Routes to the Core Scaffold

The construction of the 5-Amino-4-methylpyridine-2-carboxylic acid core can be approached through various established synthetic methodologies. These routes focus on either building the pyridine (B92270) ring with the desired substituents in place or forming the carboxylic acid from a suitable precursor.

A common and straightforward method for the synthesis of pyridine carboxylic acids involves the hydrolysis of their corresponding esters. This strategy is often employed in the final step of a synthetic sequence, as esters can serve as protecting groups for carboxylic acids and are generally more amenable to purification techniques like chromatography. The hydrolysis of a precursor, such as methyl or ethyl 5-amino-4-methylpyridine-2-carboxylate, can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis, typically using alkali metal hydroxides like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in an aqueous or mixed aqueous-organic solvent system, proceeds via saponification. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is subsequently protonated during acidic workup to yield the final carboxylic acid.

Acid-catalyzed hydrolysis is also an effective method, often utilizing strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) google.com. This process involves the protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

The choice between acidic and basic hydrolysis is often dictated by the stability of other functional groups present in the molecule. For this compound, mild basic conditions are often preferred to avoid any potential side reactions involving the amino group.

Table 1: Representative Conditions for Ester Hydrolysis

| Catalyst/Reagent | Solvent | Temperature | Comments |

|---|---|---|---|

| NaOH or KOH | Water/Methanol or Water/Ethanol | Room Temp. to Reflux | Standard saponification; reaction progress monitored by TLC or LC-MS. |

| LiOH | Water/THF | Room Temperature | Often provides milder conditions, suitable for sensitive substrates. |

| Concentrated HCl | Water or Dioxane | Reflux | Harsh conditions; may require protection of the amino group. |

| H₂SO₄ | Water/Methanol | Reflux | Strong acid catalyst; potential for side reactions. google.com |

Constructing the pyridine ring itself is a fundamental approach to synthesizing substituted pyridines. These methods involve the cyclization of acyclic precursors that contain the necessary atoms to form the heterocyclic ring.

One notable strategy involves a ring expansion reaction starting from furan derivatives. For instance, a synthesis method for 2-amino-4-methylpyridine (B118599) has been reported starting from ethyl 2-(4-methylfuran) formate. google.com This process involves reaction with formamide and ammonia gas, leading to a ring expansion that forms the pyridine scaffold, followed by subsequent functional group manipulations to achieve the target structure. google.com

Another powerful method is the cyclization of suitably functionalized nitrile precursors. This approach can be used to prepare aminopyridine derivatives by reacting a nitrile with a nitrogen-containing compound under conditions that promote ring closure. google.com The specific substituents on the acyclic starting materials determine the final substitution pattern on the pyridine ring. These reactions often proceed under acidic or basic conditions and may be catalyzed by transition metals.

Formal [4+1] cyclization reactions represent a more modern approach. For example, 3-amino-4-methylpyridines can react with reagents like trifluoroacetic anhydride (TFAA), which acts as a C1-bielectrophile, to construct a fused pyrrolopyridine (6-azaindole) system. chemrxiv.orgchemrxiv.org While this specific example leads to a fused ring, the underlying principle of activating the methyl group adjacent to an amino group for cyclization can be adapted to form the pyridine ring itself with different reagents.

Table 2: Overview of Cyclization Strategies for Pyridine Synthesis

| Strategy | Precursors | Key Features |

|---|---|---|

| Ring Expansion | Furan derivatives (e.g., ethyl 2-(4-methylfuran) formate) | Utilizes a readily available heterocyclic core and expands it to the desired pyridine ring. google.com |

| Nitrile Cyclization | Acyclic hydroxynitriles, dinitriles | Versatile method where the final ring substituents are determined by the starting nitrile. google.com |

| Condensation Reactions | 1,5-Dicarbonyl compounds, enamines | Classical methods like the Hantzsch pyridine synthesis, though may require subsequent functionalization. |

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, minimizing waste and operational steps. mdpi.com Several MCRs have been developed for the synthesis of highly functionalized pyridine derivatives.

A prominent example is the four-component synthesis of 2-aminopyridines, which can be performed without a catalyst under solvent-free conditions. mdpi.com This reaction typically involves an acetophenone derivative, malononitrile, an aldehyde, and ammonium carbonate. By carefully selecting the starting components, this method can provide a direct route to pyridine scaffolds with a substitution pattern relevant to the target molecule.

The Groebke-Blackburn-Bienaymé (GBB) reaction is another versatile MCR that combines an aminopyridine, an aldehyde, and an isocyanide to produce imidazopyridine-fused heterocycles. beilstein-journals.org While the direct product is a fused system, the principles of MCRs can be adapted to construct the single-ring pyridine core by designing appropriate acyclic starting materials that undergo a cascade of reactions including condensation, cyclization, and aromatization. rsc.org

Table 3: Selected Multi-Component Reactions for Pyridine Synthesis

| Reaction Name | Components | Product Type | Advantages |

|---|---|---|---|

| Four-Component Synthesis | Ketone, Malononitrile, Aldehyde, Ammonium source | Substituted 2-Aminopyridines | High atom economy, operational simplicity, often catalyst-free. mdpi.com |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | 1,4-Dihydropyridines (can be oxidized to pyridines) | One of the most classic and widely used methods for the pyridine core. |

Targeted Functionalization and Derivatization Strategies

Once the this compound scaffold is obtained, its functional groups can be selectively modified to produce a diverse range of derivatives. The carboxylic acid and amino groups are particularly amenable to further reactions.

The carboxylic acid at the C2 position is a prime site for derivatization, most commonly through the formation of amide bonds. This transformation is fundamental in medicinal chemistry for creating analogues and linking the pyridine core to other molecules, such as amino acids or amines. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. luxembourg-bio.com

This activation is typically achieved using a "coupling reagent." The process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive acyl intermediate (e.g., O-acylisourea, active ester, acid anhydride). This intermediate is then susceptible to nucleophilic attack by an amine to form the stable amide bond. researchgate.net

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). researchgate.net These reactions are often performed with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions. More modern phosphonium-based (e.g., BOP, PyBOP) and aminium/uronium-based (e.g., HBTU, HATU) reagents are also widely used due to their high reactivity and milder reaction conditions. luxembourg-bio.com

Recent advancements have focused on greener approaches that avoid traditional coupling reagents altogether. One such method involves the one-pot formation of an intermediate thioester, which then cleanly reacts with an amine to yield the desired amide. nih.govresearchgate.netrsc.org

Table 4: Common Reagents for Peptide Coupling and Amide Formation

| Reagent Class | Examples | Mechanism of Action | Typical Conditions |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. luxembourg-bio.com | DCM or DMF, often with HOBt or HOAt, 0°C to Room Temp. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms an active ester or phosphonic anhydride. | DMF or NMP, with a tertiary amine base (e.g., DIPEA), Room Temp. |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Forms an active ester via reaction with the carboxylate. | DMF or NMP, with a tertiary amine base (e.g., DIPEA), Room Temp. |

The pyridine ring of this compound possesses distinct electronic characteristics that govern its reactivity towards substitution reactions. The pyridine ring is inherently electron-deficient compared to benzene, which generally makes it resistant to electrophilic aromatic substitution (SEAr) and susceptible to nucleophilic aromatic substitution (SNAr).

However, the substituents on the ring significantly modulate this reactivity. The strong electron-donating amino group at C5 and the weakly electron-donating methyl group at C4 activate the ring towards electrophilic attack. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. The most likely position for electrophilic attack would be the C6 position, which is ortho to the activating amino group. An example of such a transformation is the Vilsmeier-Haack formylation, which has been successfully applied to 3-amino-4-methylpyridine systems to introduce a formyl group, demonstrating the feasibility of electrophilic substitution on this activated scaffold. chemrxiv.org

Conversely, the electron-deficient nature of the pyridine nitrogen facilitates nucleophilic substitution, especially at the α (C2, C6) and γ (C4) positions. In the target molecule, the C2 and C6 positions are the most likely sites for nucleophilic attack. While the C2 position is occupied by the carboxylic acid, the C6 position could be a target for nucleophilic displacement if a suitable leaving group were present. Furthermore, functionalization of the amino group itself can occur through nucleophilic attack on an appropriate electrophile. For example, 2-amino-4-methylpyridine analogues have been synthesized via nucleophilic substitution pathways involving the amino group or other positions on the ring. nih.gov

Table 5: Predicted Reactivity for Substitution Reactions

| Reaction Type | Position | Controlling Factors | Potential Transformations |

|---|---|---|---|

| Electrophilic Aromatic Substitution (SEAr) | C6 > C3 | Activation by -NH₂ (strong) and -CH₃ (weak) groups. The C6 position is ortho to the activating amino group. | Halogenation, Nitration, Formylation (e.g., Vilsmeier-Haack). chemrxiv.org |

| Nucleophilic Aromatic Substitution (SNAr) | C6, C2 | Electron-withdrawing effect of the ring nitrogen. Requires a good leaving group at the target position. | Displacement of a halide or other leaving group by nucleophiles like alkoxides, amides. |

Synthesis of Coordinated Derivatives

This compound and its related pyridine-based structures serve as versatile ligands in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group provide excellent coordination sites for a variety of metal ions. The synthesis of these coordinated derivatives typically involves the reaction of the pyridine derivative with a metal salt in a suitable solvent.

For instance, coordination complexes of related aminopyridine compounds, such as 2-amino-3-methylpyridine, have been synthesized with metal ions like silver(I) and copper(II). mdpi.com In a typical synthesis, a solution of the aminopyridine ligand in a solvent like methanol is added to a solution of the corresponding metal salt (e.g., AgNO₃ or Cu(CH₃COO)₂) in the same solvent. mdpi.com The resulting mixture is stirred, often overnight, to allow for the formation of the coordination complex. Crystals of the derivatives can then be grown by slow evaporation of the solvent. mdpi.com

X-ray diffraction studies of such complexes reveal that the pyridine ring's endocyclic nitrogen atom acts as an efficient nucleophilic center, binding directly to the metal ion. mdpi.com In the case of a silver complex with 2-amino-3-methylpyridine, two ligand molecules coordinate to a single silver ion, resulting in a polymeric structure. mdpi.com The ability of pyridine-containing ligands to form stable complexes is crucial for their application as ionophores and sensors for various metal ions. nih.gov

The synthesis of monoamide derivatives of pyridine-2-carboxylic acid methyl esters has been achieved through an acyl chloride reaction. ukm.edu.my This method involves activating the carboxylic acid with thionyl chloride to form an acyl chloride intermediate, which then readily reacts with an aminopyridine to form the amide bond. ukm.edu.my This approach is noted for being low-cost and producing high yields, making it suitable for preparing ligands for coordination chemistry. ukm.edu.my

| Ligand | Metal Salt | Resulting Complex Structure | Reference |

| 2-Amino-3-methylpyridine | AgNO₃ | Polymeric chain, two ligands per metal ion | mdpi.com |

| 2-Amino-3-methylpyridine | Cu(CH₃COO)₂ | Not specified | mdpi.com |

| 2-Amino-4-methylbenzothiazole | AgNO₃ | Distorted trigonal geometry, two ligands per metal ion | mdpi.com |

| 2-Amino-4-methylbenzothiazole | Cu(CH₃COO)₂ | Not specified | mdpi.com |

Mechanistic Investigations of Chemical Transformations

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is fundamental to optimizing reaction conditions and controlling product outcomes. These investigations often focus on identifying intermediates, the role of catalysts, and the factors that govern selectivity.

Analysis of Intermediate Species in Synthetic Pathways

The synthesis of substituted pyridines can proceed through various pathways involving distinct intermediate species. For example, in the synthesis of 2-substituted pyridines, pyridine N-oxides are common intermediates. organic-chemistry.org The addition of Grignard reagents to pyridine N-oxides can lead to the formation of dihydropyridine derivatives, which can then be treated with reagents like acetic anhydride to yield the final 2-substituted pyridine. organic-chemistry.org The isolation and characterization of these intermediates are crucial for confirming the proposed reaction mechanism.

In other synthetic routes, organometallic intermediates play a key role. Pyridine derivatives can be selectively metalated at specific positions using strong bases like lithium diisopropylamide (LIDA) or through bromine/lithium exchange. researchgate.net This creates pyridylmetal intermediates that can then react with various electrophiles (like CO₂) to introduce functional groups, such as a carboxylic acid, onto the pyridine ring. researchgate.net The stability and reactivity of these organometallic intermediates dictate the efficiency of the subsequent functionalization step.

A synthesis method for 2-amino-4-methylpyridine starts from ethyl 2-(4-methylfuran) formate. google.com The pathway involves a series of transformations including ring expansion to form the pyridine ring, followed by hydroxylation, chlorination, and dechlorination steps. google.com Key intermediates in this patented process include 2-amino-3-hydroxy-4-methylpyridine and 2-amino-3-chloro-4-methylpyridine. google.com

Influence of Catalysis and Reaction Conditions on Pathway Selectivity

Catalysts and reaction conditions exert significant control over the selectivity and efficiency of synthetic pathways leading to pyridine derivatives. For instance, the choice of catalyst can determine the position of functionalization. Copper catalysis has been shown to be effective in the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles. organic-chemistry.org

Reaction conditions such as temperature and the choice of reagents are also critical. In the addition of Grignard reagents to pyridine N-oxides, performing the reaction at low temperatures (-78 to -20 °C) is often necessary to control the reactivity and achieve high regioselectivity. researchgate.net The subsequent treatment step can also influence the final product; using acetic anhydride leads to a 2-substituted pyridine, whereas using DMF can yield a 2-substituted pyridine N-oxide. organic-chemistry.org

In reductive amination reactions to produce related aminopyridine derivatives, the order of reagent addition can be crucial for both safety and yield. For example, in a process using sodium borohydride and acetic acid, it is preferable to add the acetic acid to a solution containing the 2-amino-5-methylpyridine and sodium borohydride before adding the piperidone derivative to suppress severe foaming. google.com Temperature control is also vital; heating to 45-60°C during an initial step, followed by cooling to 0-20°C for subsequent additions, is specified to optimize the reaction. google.com

The table below summarizes the influence of different catalysts and conditions on the synthesis of substituted pyridines.

| Reaction Type | Catalyst/Reagent | Conditions | Outcome/Selectivity | Reference |

| Grignard Addition | None | Low temperature (-78 to -20°C), THF | Regioselective addition to pyridine N-oxides | researchgate.net |

| N-oxide Functionalization | Copper | Activation with LiF or MgCl₂ | C2-alkylation/arylation of N-heterocycles | organic-chemistry.org |

| Reductive Amination | Sodium Borohydride / Acetic Acid | Sequential addition, 50-70°C | Safe and efficient amination | google.com |

| Decarboxylative Coupling | Rh(III) | Not specified | Highly regioselective formation of 5-substituted pyridines | researchgate.net |

Stereochemical and Regiochemical Control in Pyridine Annulation

Achieving specific stereochemistry and regiochemistry is a central challenge in the synthesis of complex substituted pyridines. Regiochemical control often relies on the directing effects of existing substituents on the pyridine ring or its precursors.

Organometallic methods offer powerful tools for regiochemical control. researchgate.net Pyridines with existing heterosubstituents (like amino or carboxyl groups) can be selectively metalated at a specific position, directing subsequent reactions with electrophiles to that site. researchgate.net For example, using a directing group can facilitate metalation exclusively at the 2-position of the pyridine ring. researchgate.net Similarly, using blocking groups, such as chlorine or bromine, allows for site-controllable functionalization at either the C2 or C6 positions. researchgate.net

Stereochemical and steric effects are also critical, particularly when creating chiral ligands for coordination chemistry. nih.gov While the synthesis of this compound itself does not inherently involve creating a chiral center on the pyridine ring, the principles of stereocontrol are paramount in the broader field of pyridine synthesis. For instance, the enantioselective addition of Grignard reagents to pyridine N-oxides has been developed to produce optically active piperidines, which are related reduced pyridine structures. researchgate.net These methods can achieve high yields and good enantiomeric excess. researchgate.net Such strategies are essential for building complex molecules where the three-dimensional arrangement of atoms is critical for biological activity or material properties. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for 5-Amino-4-methylpyridine-2-carboxylic acid is not found in the surveyed literature, its solid-state characteristics can be inferred from established principles and studies on similar molecules.

The analysis of a proton transfer compound formed between 2-amino-4-methyl pyridine (B92270) and benzene-1,2,4,5-tetracarboxylic acid shows the pyridinium cation, confirming the tendency of the pyridine nitrogen to be protonated . Based on such related structures, a table of expected crystallographic parameters can be compiled.

Table 1: Expected Crystallographic Data for this compound

| Parameter | Expected Value | Notes |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted pyridines . |

| Space Group | P2₁/c or Pna2₁ | Centrosymmetric or non-centrosymmetric groups are possible. |

| C-C (ring) Bond Length | ~1.38-1.40 Å | Typical for aromatic pyridine rings. |

| C-N (ring) Bond Length | ~1.33-1.35 Å | Typical for aromatic pyridine rings. |

| C-COOH Bond Length | ~1.51 Å | Single bond between ring and carboxyl group. |

| C=O Bond Length | ~1.25 Å | Indicative of a carboxylate group (zwitterion). |

| C-O Bond Length | ~1.26 Å | Indicative of a carboxylate group (zwitterion). |

| C-NH₂ Bond Length | ~1.36 Å | Partial double bond character due to resonance. |

| N-H···O Bond Angle | ~170-180° | Characteristic of strong hydrogen bonds. |

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The presence of carboxylic acid, pyridine nitrogen, and amino functional groups provides multiple donor and acceptor sites, facilitating the formation of a stable, three-dimensional supramolecular architecture.

The most significant interaction is the robust carboxylic acid-pyridine supramolecular synthon, which involves an O-H···N hydrogen bond acs.orgacs.org. In the likely zwitterionic form, this would manifest as a charge-assisted N⁺-H···O⁻ hydrogen bond. Furthermore, the amino group is a potent hydrogen bond donor, forming N-H···O bonds with the carboxylate oxygen atoms of neighboring molecules. These interactions often lead to the formation of infinite chains or sheets nih.govresearchgate.net.

Weak C-H···O hydrogen bonds and potential π-π stacking interactions between the pyridine rings further stabilize the crystal packing nih.gov. The interplay of these non-covalent interactions dictates the final crystal structure and influences the compound's physical properties scirp.org. Hirshfeld surface analysis of related aminopyridine derivatives confirms that H···H, C···H, and N···H contacts are typically the most dominant intermolecular interactions governing the crystal packing mdpi.com.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the bonding within a molecule. While specific experimental spectra for this compound are not available, its characteristic vibrational modes can be predicted with high confidence by analyzing the spectra of related compounds.

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary functional groups. In its zwitterionic form, a broad absorption would be expected in the 2500-3000 cm⁻¹ region due to the N⁺-H stretching vibration of the pyridinium cation. The asymmetric and symmetric stretching vibrations of the amino group (NH₂) typically appear in the 3300-3500 cm⁻¹ range mdpi.com.

The carboxylate group (COO⁻) would exhibit strong asymmetric and symmetric stretching bands around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring are expected between 1600 cm⁻¹ and 1400 cm⁻¹. The C-H stretching vibrations of the methyl group and the pyridine ring would appear just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H mdpi.com.

Table 2: Predicted Major FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 - 3300 | Medium | ν_as(NH₂) - Amino group asymmetric stretch |

| 3350 - 3200 | Medium | ν_s(NH₂) - Amino group symmetric stretch |

| ~3100 - 3000 | Medium-Weak | ν(C-H) - Aromatic C-H stretch |

| ~2980 - 2850 | Medium-Weak | ν(C-H) - Methyl C-H stretch |

| ~3000 - 2500 | Broad, Strong | ν(N⁺-H) - Pyridinium N-H stretch |

| 1620 - 1570 | Strong | ν_as(COO⁻) - Asymmetric carboxylate stretch |

| 1600 - 1450 | Medium-Strong | ν(C=C), ν(C=N) - Pyridine ring stretches |

| ~1590 | Medium | δ(NH₂) - Amino scissoring |

| 1420 - 1380 | Strong | ν_s(COO⁻) - Symmetric carboxylate stretch |

| ~1380 | Medium | δ_s(CH₃) - Methyl symmetric bend |

ν = stretching, δ = bending/scissoring, as = asymmetric, s = symmetric

FT-Raman spectroscopy provides complementary information to FTIR. In general, vibrations that involve a significant change in polarizability, such as the symmetric vibrations of non-polar groups, are strong in the Raman spectrum. For this compound, the pyridine ring breathing modes would be particularly prominent.

Studies on related molecules like 2-amino-5-methylpyridine show that the C-H stretching vibrations and ring stretching modes are clearly visible in the Raman spectrum researchgate.net. The symmetric stretching of the carboxylate group is also expected to show a strong Raman band. In contrast, the N-H and O-H (or N⁺-H) stretching vibrations are typically weaker in Raman spectra compared to FTIR sci-hub.boxnih.gov.

Table 3: Predicted Major FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Strong | ν(C-H) - Aromatic C-H stretch |

| 2980 - 2920 | Strong | ν(C-H) - Methyl C-H stretch |

| 1610 - 1580 | Strong | ν(C=C), ν(C=N) - Pyridine ring stretch |

| 1420 - 1380 | Medium-Strong | ν_s(COO⁻) - Symmetric carboxylate stretch |

| ~1000 | Very Strong | Pyridine ring breathing mode |

| ~850 | Strong | Ring breathing/trigonal bending |

ν = stretching, s = symmetric

A comprehensive assignment of the fundamental vibrational modes can be made by combining the expected FTIR and FT-Raman data with theoretical calculations, such as Density Functional Theory (DFT), which are commonly used for this purpose on similar molecules researchgate.netnih.gov.

N-H Vibrations: The amino group (NH₂) gives rise to asymmetric and symmetric stretching modes (ν), a scissoring (in-plane bending) mode (δ), a wagging mode (ω), and a twisting mode (τ). The pyridinium N⁺-H stretch is expected as a broad, low-frequency band in the IR.

C-H Vibrations: These include the stretching and in-plane and out-of-plane bending modes of the aromatic C-H and the methyl (CH₃) group. The methyl group has its own characteristic symmetric and asymmetric stretching and bending modes.

Carboxylate Vibrations: The deprotonated carboxyl group (COO⁻) is characterized by strong asymmetric and symmetric stretching modes, which are key indicators of the zwitterionic form. In-plane scissoring, wagging, and rocking modes occur at lower frequencies.

Pyridine Ring Vibrations: The pyridine ring has a set of characteristic vibrations, including C-C and C-N stretching modes, in-plane ring deformation modes, and out-of-plane C-H and ring bending modes. The totally symmetric ring breathing mode, typically around 1000 cm⁻¹, is often the most intense band in the Raman spectrum.

The precise positions of these bands are sensitive to the molecular environment, particularly the strength and nature of the intermolecular hydrogen bonding in the crystal lattice sci-hub.box.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR spectroscopic characterization of this compound is not available in the public domain based on the conducted search.

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for this compound, could not be located in the reviewed literature.

The ¹³C NMR spectrum, which would provide information on the chemical environment of each carbon atom in the molecule, is not publicly available for this compound.

Information regarding the application of 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), to elucidate the spatial relationships between protons in this compound, is not documented in the available resources.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Comprehensive UV-Vis spectroscopic data, including analyses of electronic transitions for this compound, is not present in the surveyed scientific databases and literature.

The electronic absorption spectrum (UV-Vis spectrum) of this compound, which would detail its absorbance characteristics at different wavelengths, is not available.

Specific data on the excitation energies and oscillator strengths for the electronic transitions of this compound could not be found.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has become a primary tool for calculating the properties of molecules due to its favorable balance of accuracy and computational cost.

Optimization of Molecular Geometries and Electronic Properties

A foundational step in computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can predict bond lengths, bond angles, and dihedral angles. This optimized geometry is crucial for calculating other molecular properties, including dipole moments, polarizability, and thermodynamic parameters like enthalpy and Gibbs free energy. For structurally similar compounds, such as various aminopyridines and pyridinecarboxylic acids, DFT has been successfully used to achieve geometries that are in good agreement with experimental data where available.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic transition energies, which correspond to the absorption wavelengths seen in UV-Vis spectroscopy. materialsciencejournal.org TD-DFT can predict the character of electronic excitations, such as n→π* or π→π* transitions, and provides insights into the molecule's photophysical behavior. These calculations are vital for designing molecules for applications in dyes, sensors, and optical materials.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A small gap typically indicates a molecule that is more reactive and can be easily excited. The spatial distribution of the HOMO and LUMO indicates the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Below is a hypothetical data table illustrating the kind of information that would be generated from an FMO analysis.

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface and uses a color scale to indicate electrostatic potential. Red regions signify areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, corresponding to sites for nucleophilic attack. The MEP map is an invaluable tool for predicting intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites.

Advanced Quantum Chemical Calculations

Beyond DFT, other methods can provide higher accuracy, particularly for systems where electron correlation is significant.

Møller–Plesset Perturbation Theory (MP2) Approaches

Møller–Plesset perturbation theory is a post-Hartree-Fock ab initio method used to account for electron correlation. The second-order (MP2) level of theory is a common and cost-effective approach to improve upon the Hartree-Fock approximation. acs.orgptfarm.pl MP2 calculations can provide more accurate molecular geometries and energies compared to DFT for certain systems, although they are more computationally demanding. Comparing MP2 results with DFT findings can offer a more robust understanding of a molecule's properties. Systematic studies have shown that MP theory is not always a convergent theory at high orders, and its performance can depend on the chemical system and basis set used.

A hypothetical data table for comparative energy calculations is shown below.

| Method | Basis Set | Total Energy (Hartree) |

| DFT (B3LYP) | 6-311++G(d,p) | Data not available |

| MP2 | 6-311++G(d,p) | Data not available |

Ab Initio Methods for Electronic Structure

Ab initio quantum chemistry methods are a class of computational procedures based on first principles, without the inclusion of empirical parameters. These methods are used to solve the electronic Schrödinger equation, providing detailed information about the electronic structure of a molecule. For a substituted pyridine (B92270) derivative, ab initio calculations can determine key electronic properties such as molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electron density distribution, and molecular electrostatic potential.

Analysis of Intermolecular Interactions and Non-Covalent Bonding

In the solid state, the crystal packing of 5-Amino-4-methylpyridine-2-carboxylic acid is governed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the crystal's architecture, stability, and physical properties. Computational tools are essential for quantifying and characterizing these complex interactions.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts. Accompanying two-dimensional fingerprint plots summarize these interactions by plotting the distances from the surface to the nearest atom inside (dᵢ) versus the nearest atom outside (dₑ).

For a molecule like this compound, the primary interactions would involve hydrogen bonds originating from the amino and carboxylic acid groups. A Hirshfeld analysis of a related compound, 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, reveals the typical contributions of various contacts. nih.gov The analysis shows that H···H, O···H/H···O, C···H/H···C, and N···H/H···N contacts are the most significant. The bright red spots on the dₙₒᵣₘ surface (a normalized contact distance map) highlight the most significant interactions, which are typically the O–H···O hydrogen bonds forming carboxylic acid dimers. nih.gov

The fingerprint plots provide a quantitative breakdown of these interactions. For an analogous amino carboxylic acid, the relative contributions to the crystal packing are detailed in the table below. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 41.5 |

| O···H / H···O | 22.4 |

| C···H / H···C | 13.1 |

| N···H / H···N | 8.7 |

Table 1: Percentage contributions of intermolecular contacts to the Hirshfeld surface for the analogous compound 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid.

Atoms-In-Molecule (AIM) Theory Investigations

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical bonding based on the topology of the electron density, ρ(r). nih.gov AIM analysis can characterize all types of chemical bonds, including strong hydrogen bonds and weaker non-covalent contacts. This is achieved by locating bond critical points (BCPs), which are points of minimum electron density between two interacting atoms.

For this compound, AIM analysis would be used to characterize the N–H···O and O–H···N hydrogen bonds that stabilize the crystal structure. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and the sign of its Laplacian (∇²ρ(r)), reveal the nature of the interaction. A positive Laplacian indicates a closed-shell interaction, typical of hydrogen bonds, while its magnitude correlates with the bond's strength. Studies on quinolone carboxylic acid derivatives show that intramolecular O–H···O hydrogen bonds can be characterized by specific topological parameters at the BCP, confirming the presence and nature of these interactions. nih.gov

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions in real space. wikipedia.orgchemtools.org It is based on plotting the RDG against the electron density signed by the second eigenvalue of the electron density Hessian. The resulting 3D plots show isosurfaces that are color-coded to distinguish between different types of interactions.

In an RDG analysis of this compound, one would expect to see:

Blue isosurfaces: Indicating strong, attractive interactions, such as the hydrogen bonds between the carboxylic acid and amino groups or the pyridine nitrogen.

Green isosurfaces: Representing weak, delocalized van der Waals interactions.

Red isosurfaces: Indicating strong, repulsive steric clashes.

This visualization provides an intuitive map of the non-covalent forces holding the molecular structure together. chemtools.org

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule. It provides a chemical picture of bonding and delocalization by analyzing the filled (donor) and empty (acceptor) orbitals. A key part of NBO analysis is the second-order perturbation theory analysis, which quantifies the stabilization energy, E(2), associated with a donor-acceptor interaction.

For this compound, NBO analysis would reveal hyperconjugative interactions that contribute to its stability. Significant interactions would likely include the delocalization of the lone pair electrons from the amino nitrogen (n) and the carboxylic oxygen atoms into the antibonding π* orbitals of the pyridine ring. In a study of a charge-transfer complex involving 2-amino-4-hydroxy-6-methylpyrimidine, NBO analysis was used to quantify the stabilization energies from such intermolecular charge transfers. researchgate.net

An illustrative NBO analysis for a hypothetical donor-acceptor interaction in the title compound is shown below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N_amino | π* (C_ortho–C_meta) | High |

| LP (2) O_carbonyl | σ* (N_pyridine–C_alpha) | Moderate |

| π (C=C)_ring | π* (C=O)_carboxyl | Low |

Table 2: Illustrative NBO donor-acceptor interactions and their expected relative stabilization energies, E(2), for this compound.

Tautomerization Studies and Protonation/Deprotonation Processes

The presence of both an amino group and a pyridine nitrogen allows for potential tautomerism in this compound. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. The primary tautomeric equilibrium would be between the amino form and the imino form, where a proton moves from the exocyclic amino group to the ring nitrogen.

Computational studies on the related 2-amino-4-methylpyridine (B118599) (2A4MP) have shown that the canonical amino structure is significantly more stable than its imino tautomers. nih.govresearchgate.netnih.gov The energy difference is substantial, with the most stable amino form being 13.60 kcal/mol more stable than the trans-imino form in the gas phase, as calculated by DFT methods. nih.gov The activation energy for the proton transfer from the amino group to the ring nitrogen in 2A4MP was calculated to be 44.81 kcal/mol, indicating a high barrier for this tautomerization process. nih.govnih.gov

Furthermore, the molecule can exist in a zwitterionic form, especially in polar solvents, where the carboxylic acid protonates the basic pyridine nitrogen. The relative stability of the neutral versus the zwitterionic form is highly dependent on the environment. Computational studies that include solvent effects are necessary to accurately predict the predominant species in solution. Protonation is most likely to occur at the pyridine ring nitrogen, which is generally more basic than the exocyclic amino group in aminopyridine derivatives.

Applications and Advanced Research Directions in Chemical Science

Role as a Synthetic Intermediate and Building Block in Organic Chemistry

In the field of organic synthesis, 5-Amino-4-methylpyridine-2-carboxylic acid serves as a highly functionalized building block. biosynth.com Carboxylic acids are among the most utilized precursors for a wide range of chemical transformations, and the pyridine (B92270) framework is a core component in numerous complex molecules. enamine.net The presence of multiple reactive sites on this single, relatively simple molecule allows for its elaboration into more complex structures through sequential and selective chemical modifications.

The bifunctional nature of this compound, possessing both an amino group and a carboxylic acid, makes it an ideal precursor for the synthesis of fused heterocyclic systems. Heterocyclic compounds are of immense importance in chemistry, particularly in the development of pharmaceuticals and functional materials. openmedicinalchemistryjournal.com The amino and carboxylic acid groups can participate in intramolecular or intermolecular cyclization and condensation reactions to form new rings fused to the parent pyridine core.

Research on analogous amino acid derivatives demonstrates their utility in constructing novel triazino-, triazepino-, and triazocino-fused quinazolinones through reactions with various reagents. nih.gov Similarly, the functional groups in this compound can be envisioned to react with appropriate partners to yield complex polycyclic heteroaromatic systems, such as pyridopyrimidines or pyridodiazepines. The synthesis of such compounds is a key objective in modern organic chemistry, and the use of pre-functionalized building blocks like this compound provides an efficient pathway to molecular complexity. frontiersin.org

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds. nih.govrsc.orgmdpi.com This is due to its ability to form favorable interactions with biological targets, its metabolic stability, and its synthetic tractability. This compound serves as a valuable scaffold, providing a rigid core structure that can be systematically decorated with various functional groups to explore chemical space and optimize biological activity.

The design and synthesis of molecular analogues are fundamental to the process of drug discovery. Starting from a core scaffold like this compound, chemists can create a library of related compounds by modifying its peripheral functional groups. Each modification allows for the systematic probing of interactions with a biological target, such as an enzyme or a receptor. For example, studies on related 2-amino-4-methylpyridine (B118599) structures have been conducted to develop inhibitors for inducible nitric oxide synthase (iNOS). nih.govwustl.edu Similarly, a series of 5-aminomethyl-pyridines were designed and synthesized as potent and selective inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. nih.gov

The table below illustrates potential points of modification on the this compound scaffold for generating a chemical library for biological screening.

| Modification Site | Potential Reaction | Resulting Functional Group | Purpose of Modification |

| Amino Group (C5) | Acylation, Sulfonylation, Reductive Amination | Amide, Sulfonamide, Secondary/Tertiary Amine | Explore hydrogen bonding interactions, alter polarity and basicity. |

| Carboxylic Acid (C2) | Esterification, Amide Coupling | Ester, Amide | Act as a prodrug, engage in new hydrogen bonding, modify solubility. |

| Methyl Group (C4) | Oxidation, Halogenation | Carboxylic Acid, Halomethyl | Introduce new reactive handles, alter steric profile. |

| Pyridine Ring | Aromatic Substitution (if activated) | Halogen, Nitro, etc. | Modulate electronic properties of the ring, introduce new vectors for substitution. |

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. SAR analysis involves correlating the chemical structure of a series of analogues with their measured biological activity. nih.gov For derivatives of the this compound scaffold, SAR studies would systematically evaluate how the modifications described above impact potency, selectivity, and pharmacokinetic properties.

For instance, in the development of DPP-4 inhibitors based on a related 5-aminomethyl-pyridine scaffold, researchers found that the substitution pattern was a key factor in increasing both potency and selectivity. nih.gov A comprehensive SAR study of this compound derivatives would likely involve:

Exploring the size and electronics of substituents on the amino group to determine optimal interactions with a target's binding pocket.

Varying the nature of the ester or amide at the C2 position to fine-tune solubility and cell permeability.

Replacing the C4 methyl group with other alkyl or functional groups to probe steric tolerance and potentially introduce new interaction points.

The insights gained from such studies are crucial for the rational design of more effective and safer therapeutic agents. nih.gov

Scaffold in Contemporary Medicinal Chemistry Research

Coordination Chemistry and Ligand Design

The structure of this compound is well-suited for applications in coordination chemistry. The molecule contains multiple potential donor atoms—the pyridine ring nitrogen, the amino group nitrogen, and the two oxygen atoms of the carboxylate group—making it an excellent candidate for acting as a ligand that can bind to metal ions. N-heterocyclic polycarboxylic acids are known to be excellent building blocks for the formation of metal complexes due to their varied coordination modes. nih.gov

This compound can act as a multidentate ligand, coordinating to metal centers to form either discrete metal complexes or extended, multidimensional structures known as coordination polymers (or metal-organic frameworks, MOFs). nih.gov Research on the closely related 5-aminopyridine-2-carboxylic acid (lacking the C4-methyl group) has shown its ability to form coordination polymers with lanthanide and transition metal ions. nih.gov In these structures, the ligand typically coordinates to the metal ion through the pyridine nitrogen and one or both of the carboxylate oxygens, acting as a chelating or bridging unit.

The presence of the additional amino group provides another potential coordination site, although it is often involved in hydrogen bonding that stabilizes the resulting crystal structure. The specific coordination mode depends on factors such as the metal ion's size, preferred coordination geometry, and the reaction conditions. The ability of such ligands to bridge multiple metal centers is the basis for constructing coordination polymers with potentially interesting properties, such as luminescence, magnetism, or porosity. nih.govpolimi.it

The table below summarizes metals that have been shown to form complexes with analogous aminopyridine or pyridine-carboxylate ligands and the types of structures that can result.

| Metal Ion(s) | Ligand Type | Resulting Structure | Reference |

| Lanthanides (Tb, Er, Yb), Na | 5-Aminopyridine-2-carboxylate | 1D Coordination Polymer | nih.gov |

| Co, Cu | 5-Aminopyridine-2-carboxylate | Variable Dimensionality CPs | nih.gov |

| Cu(II) | 2-Amino-4-methylpyridine | 1D Anionic Polymer / Mononuclear Complex | acs.org |

| Ni(II), Cu(II), Zn(II), etc. | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral/Square Planar Complexes | nih.gov |

| Cu(II), Co(II), Ni(II), Mn(II) | 5-Amino-2-cyanopyridine | Mononuclear Complexes | ias.ac.in |

| Ag(I), Cu(II) | 2-Amino-3-methylpyridine | Mononuclear and Polymeric Complexes | mdpi.com |

Given these precedents, this compound is expected to be a highly effective ligand for the design and synthesis of new metal complexes and coordination polymers with diverse structures and potential functions.

Luminescence Properties of Synthesized Coordination Compounds

While direct studies on the luminescence of coordination compounds synthesized specifically from this compound are not extensively documented, research on structurally similar aminopyridine-2-carboxylate ligands provides significant insight into its potential. Coordination polymers constructed from 5-aminopyridine-2-carboxylate (ampy) and lanthanide ions, for instance, have been shown to display intense photoluminescent emissions in both the visible and near-infrared regions when in the solid state. nih.gov

The luminescence in such compounds often arises from the "antenna effect," where the organic ligand absorbs light efficiently and transfers the energy to the coordinated metal ion, which then emits light at its characteristic wavelength. The specific emission properties, such as wavelength and intensity, are influenced by the choice of metal ion and the coordination environment created by the ligand. nih.govrsc.org For example, terbium-based compounds typically show green luminescence, while europium complexes exhibit red emission.

The study of related aminopyridine derivatives further supports this potential. Various coordination complexes involving aminopyridines have been investigated for their luminescent behavior, which is often linked to ligand-centered π-π* electronic transitions or charge transfer phenomena. mdpi.commdpi.com The functional groups on the pyridine ring, such as the amino and carboxylate moieties, play a crucial role in modulating these electronic transitions and, consequently, the resulting photophysical properties. mdpi.combeilstein-journals.org

Table 1: Luminescent Properties of Coordination Polymers with a Related Ligand (5-Aminopyridine-2-carboxylate)

| Compound Formula | Metal Ion | Emission Region | Key Finding |

|---|---|---|---|

| [TbNa(ampy)₄]n | Terbium (Tb³⁺) | Visible | Intense solid-state photoluminescence. nih.gov |

| [ErNa(ampy)₄]n | Erbium (Er³⁺) | Near-Infrared | Exhibits characteristic NIR emission. nih.gov |

Applications in Materials Science Research

The unique combination of a π-conjugated heterocyclic ring with electron-donating (amino) and coordinating (carboxylic acid) groups positions this compound as a promising candidate for various applications in materials science.

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical data storage and signal processing. nih.gov The key molecular requirement for second-order NLO activity is a "push-pull" system, where an electron-donor group and an electron-acceptor group are connected by a π-conjugated bridge. This arrangement leads to a large change in dipole moment upon excitation.

Pyridine derivatives have been extensively studied as components of NLO materials. acs.orgmdpi.com The pyridine ring can act as a π-conjugated system and, depending on the substituents, can be either electron-donating or electron-withdrawing. rsc.org In this compound, the amino group serves as a strong electron donor, while the pyridine ring and carboxylic acid group can act as electron acceptors, creating the necessary push-pull characteristics. Although specific NLO measurements for this compound are not widely reported, related pyridine-based chalcones and pyrimidine (B1678525) derivatives have demonstrated significant third-order NLO responses, suggesting potential for optical limiting and switching applications. acs.orgrsc.org

Table 2: NLO Properties of Selected Pyridine/Pyrimidine-Based Organic Molecules

| Compound Type | NLO Property Investigated | Key Feature | Potential Application |

|---|---|---|---|

| Pyridine-based Anthracene Chalcones | Third-order NLO response | Two-photon absorption, self-focusing refraction | Optical power limiting, optical switching acs.org |

| Azobenzenes with Azulenyl-Pyridine | Second-order NLO properties | High conjugation, push-pull system | Optical signal processing, data storage nih.gov |

Supercapacitors are energy storage devices that require electrode materials with high surface area and excellent electrical conductivity. Functionalizing carbon-based materials like graphene oxide (GO) is a common strategy to enhance their performance. Research on the closely related 5-Aminopyridine-2-carboxylic acid has shown its utility in this area. When used to functionalize graphene oxide via coordination with chromium(III) ions, the resulting material (FGO-Ap/Cr) exhibited a high specific capacitance of 461.5 F g⁻¹ at a current density of 1 A g⁻¹. researchgate.net

Similarly, 4-aminopyridine (B3432731) has been covalently linked to reduced graphene oxide to create high-performance supercapacitor electrodes. researchgate.net The aminopyridine moiety enhances pseudocapacitance through redox activity and acts as a spacer to prevent the restacking of graphene sheets, thereby improving the accessible surface area for the electrolyte. researchgate.net These findings strongly suggest that this compound could be an effective agent for functionalizing graphene or other conductive materials to produce advanced electrodes for energy storage. researchgate.netornl.gov

The bifunctional nature of this compound, possessing both an amino group and a carboxylic acid group, allows it to be integrated into polymer chains or grafted onto polymer backbones. mdpi.com Carboxylic acids are known to catalyze the ring-opening polymerization of certain monomers and can also serve as end-functional groups. chemrxiv.orgnih.gov The amino group can participate in condensation polymerization reactions to form polyamides or be used to graft the molecule onto existing polymer structures.

For example, studies have demonstrated the synthesis of pyridine-grafted copolymers by utilizing the reactivity of amino groups on the pyridine ring. mdpi.com Such polymer systems can exhibit enhanced thermal stability and unique functional properties like fluorescence. mdpi.com The pyridine moiety itself can be used to form coordination polymers, where metal ions link the monomer units, creating materials with interesting electronic or catalytic properties. researchgate.net Therefore, this compound can serve as a valuable monomer or modifying agent in the synthesis of functional polymers and composites. nbinno.com

Materials that exhibit changes in their optical or electrical properties upon exposure to light are fundamental to light-sensitive electronic devices. The fluorescence and NLO properties inherent in aminopyridine derivatives make them suitable for such applications. beilstein-journals.org For instance, aminopyridine derivatives have been developed as fluorescent chemosensors for the selective detection of metal ions. mdpi.comresearchgate.netnih.gov In these systems, the coordination of a specific metal ion to the aminopyridine ligand causes a detectable change in fluorescence intensity (either "turn-on" or "turn-off"), forming the basis of a sensor. researchgate.net

The ability of the pyridine nitrogen and amino group to coordinate with metal ions suggests that this compound could be incorporated into sensors for environmental or biological monitoring. mdpi.com Furthermore, organic materials with strong NLO properties are being explored for use in optoelectronic switches and optical data processing, applications that rely on the material's response to light. nih.gov

Organic-inorganic hybrid materials combine the properties of organic molecules (e.g., flexibility, processability, functionality) with those of inorganic components (e.g., rigidity, thermal stability, conductivity). mdpi.comnih.gov The formation of these materials often relies on the coordination between functional groups on the organic ligand and inorganic metal centers or clusters. mdpi.comnih.gov

Polymers and molecules containing pyridine, amine, and carboxylic acid groups are frequently used as organic precursors because these functional groups coordinate strongly with metal ions. mdpi.com this compound is an ideal candidate for creating such hybrids. It can act as a linker in metal-organic frameworks (MOFs), where metal ions or clusters are connected by the organic ligand to form extended, often porous, structures. mdpi.com A new organic-inorganic hybrid compound has been synthesized using the related 2-aminopyridinium cation and a Strandberg-type polyanion, demonstrating the feasibility of incorporating aminopyridine moieties into complex hybrid structures. researchgate.net These hybrid materials have potential applications in catalysis, gas storage, and optics. mdpi.commdpi.com

Biochemical System Interactions at a Molecular Level

The molecular interactions of this compound with biological systems are a subject of scientific inquiry, primarily through computational modeling and in vitro studies of structurally similar compounds. The presence of a carboxylic acid group, an amino group, and a pyridine ring provides multiple points for potential interaction with biological macromolecules.

Enzyme Inhibition Mechanisms through Molecular Binding (in vitro studies)

While direct in vitro studies on this compound are not extensively documented in publicly available literature, research on analogous pyridine derivatives provides insight into its potential as an enzyme inhibitor. The core structure is a feature in compounds designed to target various enzymes.

For instance, a series of novel 5-aminomethyl-pyridines were investigated as potential inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. nih.gov In these studies, the aminomethyl-pyridine scaffold was crucial for inhibitory activity. nih.gov Optimization of this structural class led to compounds with nanomolar potency, such as 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide, which demonstrated high selectivity for DPP-4 over the related peptidase DPP-8. nih.gov The inhibitory activity was found to be highly dependent on the substitution pattern of the pyridine ring. nih.gov

Furthermore, the simpler analogue, 2-Amino-4-methylpyridine, has been identified as a potent inhibitor of the inducible nitric oxide synthase (NOS II) enzyme. nih.gov In vitro studies showed that it inhibited NOS II activity from mouse cells with an IC50 of 6 nM. nih.gov The mechanism of inhibition was determined to be competitive with respect to the substrate, arginine. nih.gov This suggests that the aminopyridine moiety can effectively interact with the active site of certain enzymes.

The table below summarizes the in vitro enzyme inhibition data for compounds structurally related to this compound.

| Compound Name | Target Enzyme | Inhibition Data (IC50) | Mechanism of Action |

| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | Dipeptidyl Peptidase-4 (DPP-4) | 10 nM | Not specified |

| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | Dipeptidyl Peptidase-8 (DPP-8) | 6600 nM | Not specified |

| 2-Amino-4-methylpyridine | Murine NOS II | 6 nM | Competitive with arginine |

| 2-Amino-4-methylpyridine | Human recombinant NOS II | 40 nM | Competitive with arginine |

| 2-Amino-4-methylpyridine | Human recombinant NOS I | 100 nM | Competitive with arginine |

| 2-Amino-4-methylpyridine | Human recombinant NOS III | 100 nM | Competitive with arginine |

This table presents data for compounds structurally related to this compound to illustrate potential inhibitory activities.

Receptor Modulation Research at a Molecular Level

Specific research detailing the molecular-level interactions of this compound with cellular receptors is limited in the current scientific literature. However, the aminopyridine scaffold is a known pharmacophore that can interact with various receptor types. The potential for receptor modulation would be dictated by the compound's ability to form specific non-covalent interactions—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—with amino acid residues in the receptor's binding pocket. Further research, including radioligand binding assays and functional assays, would be necessary to elucidate any receptor modulation activity of this specific compound.

Molecular Docking Investigations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand ligand-protein interactions at a molecular level.

A hypothetical molecular docking investigation of this compound into a protein active site could reveal the following potential interactions:

| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction |

| Carboxylic acid (C=O, -OH) | Arginine, Lysine, Histidine, Serine, Gln | Hydrogen Bonding, Ionic Interaction (salt bridge) |

| Amino group (-NH2) | Aspartic acid, Glutamic acid, Serine, Asparagine | Hydrogen Bonding |

| Pyridine Ring Nitrogen | Serine, Threonine, Tyrosine | Hydrogen Bonding |

| Pyridine Ring (aromatic) | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interaction |

| Methyl group (-CH3) | Alanine, Valine, Leucine, Isoleucine | Hydrophobic Interaction (van der Waals forces) |

This table illustrates the plausible molecular interactions that this compound could form within a protein binding site, based on the principles of molecular docking and studies of analogous compounds.

Influence on Cellular Functions via Signaling Pathways and Gene Expression Research

Electrochemical Research

The electrochemical properties of a compound are determined by its molecular structure, specifically the presence of electroactive functional groups. The pyridine ring, amino group, and carboxylic acid group in this compound are all potentially electroactive.

Voltammetric and Polarographic Studies on Electroreduction

Specific voltammetric and polarographic studies focused on the electroreduction of this compound are not widely reported. However, the electrochemical behavior of related nitrogen-containing heterocyclic compounds has been investigated. For example, voltammetric studies have been successfully used for the determination of 5-amino-6-nitroquinoline, based on both its anodic oxidation and cathodic reduction. electrochemsci.org

Polarographic measurements have been used to study substituted pyrazines, which, like pyridine, are nitrogen-containing aromatic heterocycles. dtu.dk Such studies typically involve applying a varying potential to an electrode and measuring the resulting current. The potential at which reduction occurs (the reduction potential) and the magnitude of the current can provide information about the reduction mechanism, the number of electrons transferred, and the stability of the reduced species.

For this compound, the pyridine ring is the most likely site of electroreduction. The process would likely involve the transfer of electrons to the π-system of the ring. The exact reduction potential and mechanism would be influenced by the pH of the solution (due to the presence of the acidic carboxylic acid and basic amino group) and the nature of the electrode material used.

Determination of Dissociation Constants via Electrochemical Methods

The dissociation constants (pKa values) of this compound are critical physicochemical parameters that govern its degree of ionization at different pH values. This, in turn, influences its solubility, lipophilicity, and biological activity. Electrochemical methods, particularly potentiometric titration, offer a reliable and precise means of determining these constants.

This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. Therefore, it is expected to have at least two dissociation constants: one for the protonation of the amino group (pKa1) and another for the deprotonation of the carboxylic acid group (pKa2). A third pKa value may also be associated with the pyridine ring nitrogen.

Potentiometric titration is a widely used electrochemical technique for pKa determination. creative-bioarray.comdergipark.org.trresearchgate.net The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the resulting change in pH with a calibrated electrode. creative-bioarray.comdergipark.org.tr The equivalence points of the titration, where the analyte has been completely neutralized, can be identified from the inflection points of the titration curve (a plot of pH versus the volume of titrant added). The pKa values can then be determined from the pH at the half-equivalence points.

A hypothetical potentiometric titration of this compound would involve dissolving a precise amount of the compound in a suitable solvent, often a water-cosolvent mixture to ensure solubility, and maintaining a constant ionic strength. creative-bioarray.comenamine.net The solution would then be titrated with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH). creative-bioarray.comdergipark.org.tr

The collected data from such a titration can be presented in a tabular format, as shown in the hypothetical example below:

Table 1: Hypothetical Potentiometric Titration Data for this compound with 0.1 M NaOH

| Volume of NaOH (mL) | pH |

| 0.00 | 2.50 |

| 1.00 | 3.00 |

| 2.00 | 3.50 |

| 2.50 | 3.75 |

| 3.00 | 4.00 |

| 4.00 | 4.50 |

| 5.00 | 5.00 |

| 6.00 | 9.00 |

| 7.00 | 11.00 |

| 8.00 | 11.50 |

From this data, a titration curve would be plotted, and the first and second derivative plots can be used to accurately determine the equivalence points. The pKa values are then determined from the pH at the half-equivalence points. For a diprotic substance, the two pKa values can be estimated from the pH at 25% and 75% of the total volume of titrant required to neutralize both functional groups.

Table 2: Estimated Dissociation Constants for this compound

| Dissociation Constant | Estimated pKa Value | Corresponding Functional Group |

| pKa1 | ~3.5 - 4.5 | Carboxylic Acid |

| pKa2 | ~8.5 - 9.5 | Amino Group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.